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Compound of Interest

Compound Name:
(R)-2-Amino-2-(4-

fluorophenyl)ethanol

Cat. No.: B068890 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino alcohol scaffolds represents a burgeoning

frontier in medicinal chemistry. This guide delves into the core biological activities of these

unique compounds, offering a comprehensive overview of their therapeutic promise. The

introduction of fluorine can dramatically alter the physicochemical properties of amino alcohols,

leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to

biological targets. These modifications have unlocked potent antimicrobial, anticancer, and

enzyme-inhibitory activities, heralding a new wave of potential drug candidates.

Antimicrobial and Antifungal Activity
Fluorinated amino alcohols have demonstrated significant efficacy against a range of microbial

and fungal pathogens. The presence of fluorine can enhance the compound's ability to

penetrate cell membranes and interfere with essential cellular processes.

Data Presentation: Minimum Inhibitory Concentrations
(MIC)
The following table summarizes the minimum inhibitory concentrations (MIC) of select amino

alcohol derivatives against various fungal strains. While not all compounds listed are

fluorinated, they provide a baseline for understanding the impact of structural modifications on

antifungal activity.
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Compound
Trichophyton
rubrum
(μg/mL)

Trichophyton
mentagrophyt
es (μg/mL)

Candida
albicans
(μg/mL)

Reference

Amine Series

(4b-4e)
≤ 62.5 ≤ 31.25 ≤ 62.5 [1][2]

Compound 4c 7.8 15.62 - [1]

Amide 9c - - 625 (fungistatic) [1]

Aminothioxantho

ne 1
8-32 8-32 - [3]

Aminothioxantho

ne 1
- - >32 (C. krusei) [3]

Note: The data for the amine and amide series represent a range of activities for a group of

related compounds. Specific MIC values for individual fluorinated amino alcohols are often

found within primary research articles.

Experimental Protocols: Antifungal Susceptibility
Testing
The antifungal activity of fluorinated amino alcohols is typically determined using standardized

methods from the Clinical and Laboratory Standards Institute (CLSI).

CLSI M38-A2 Protocol for Filamentous Fungi:

Inoculum Preparation: Fungal spores are harvested from fresh cultures and suspended in a

sterile saline solution containing a surfactant (e.g., Tween 80). The suspension is adjusted to

a specific concentration using a spectrophotometer or hemocytometer.

Drug Dilution: The fluorinated amino alcohol is serially diluted in a microtiter plate using

RPMI 1640 medium.

Inoculation: Each well is inoculated with the fungal spore suspension.
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Incubation: The plates are incubated at a controlled temperature (typically 35°C) for a

specified period (e.g., 48-96 hours).

MIC Determination: The MIC is the lowest concentration of the compound that causes a

significant inhibition of fungal growth compared to the control.

CLSI M27-A3/S4 Protocol for Yeasts:

The protocol for yeasts is similar to that for filamentous fungi, with adjustments in the inoculum

preparation and incubation conditions as specified in the CLSI guidelines.[2]

Anticancer Activity
The cytotoxic effects of fluorinated amino alcohols against various cancer cell lines are a

significant area of investigation. Fluorination can enhance the compound's ability to induce

apoptosis or inhibit key signaling pathways involved in cancer progression.

Data Presentation: Half-Maximal Inhibitory
Concentrations (IC50)
The following table presents the IC50 values for various amino alcohol and related fluorinated

compounds against several human cancer cell lines.
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Compound/Compo
und Class

Cell Line IC50 (μM) Reference

Free 1,2-Diamines

(related to amino

alcohols)

A2780, H322, LL,

WiDr, C26-10,

UMSCC-22B

2.0 - 3.3 [4]

Fluorinated

Aminophenylhydrazin

es (Compound 6)

A549 (Lung

Carcinoma)
0.64 [5]

7-

Azaindenoisoquinoline

s (16b)

Human Cancer Cell

Lines (Mean)
0.063 [6]

7-

Azaindenoisoquinoline

s (17b)

Human Cancer Cell

Lines (Mean)
0.033 [6]

β-amino alcohols with

N-anthranyl group

Various Human

Cancer Cell Lines

Comparable to

Cisplatin
[7]

p-Fluorinated

Hydroxamic Acid
- 3.64 [8]

p-Trifluoromethyl

Hydroxamic Acid
- 0.88 [8]

Pentafluorobenzene

Derivative
- 1.51 [8]

Experimental Protocols: Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects

of compounds.

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to

adhere overnight.
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Compound Treatment: The cells are treated with various concentrations of the fluorinated

amino alcohol for a specified duration (e.g., 24, 48, or 72 hours).[9]

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few

hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the

formazan crystals.

Absorbance Measurement: The absorbance of the solution is measured at a specific

wavelength (e.g., 570 nm) using a microplate reader.

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell

growth, is calculated from the dose-response curve.[5]

Enzyme Inhibition
Fluorinated amino alcohols are potent inhibitors of various enzymes, including proteases and

cytochrome P450 enzymes, which are critical targets in drug development. The

electronegativity of fluorine can lead to stronger interactions with active site residues or the

formation of stable transition-state analogs.

Data Presentation: Enzyme Inhibition Constants
The following table provides examples of inhibition data for compounds targeting specific

enzymes.
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Inhibitor
Class/Compou
nd

Enzyme Target
Inhibition
Metric

Value (μM) Reference

Azole Inhibitors
Trypanosoma

cruzi CYP51
IC50

Ketoconazole:

0.014,

Itraconazole:

0.029,

Posaconazole:

0.048

[10]

Amino Acid

Based Sulfonyl

Fluorides

Chymotrypsin
Ki (Binding

Affinity)
up to 22 [11][12]

Experimental Protocols: Enzyme Inhibition Assays
Fluorescence-Based CYP51 Inhibition Assay:

This high-throughput assay utilizes a fluorogenic substrate that is metabolized by CYP51 to

produce a fluorescent product.[10][13]

Reagents: Recombinant T. cruzi CYP51, a fluorogenic substrate (e.g., BOMCC), and the test

compound (fluorinated amino alcohol) are prepared in a suitable buffer.[10]

Reaction Mixture: The enzyme, substrate, and various concentrations of the inhibitor are

combined in a microtiter plate.

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C).

Fluorescence Measurement: The increase in fluorescence over time is monitored using a

fluorescence plate reader.[14]

IC50/Ki Calculation: The rate of the reaction at each inhibitor concentration is used to

calculate the IC50 value. The inhibition constant (Ki) can be determined using the Cheng-

Prusoff equation if the substrate concentration and Km are known.

Serine Protease Inhibition Assay:
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Fluorogenic substrates are also commonly used to assess the inhibition of serine proteases.

[15]

Substrate: A peptide substrate linked to a fluorescent reporter group (e.g., 7-amino-4-

methylcoumarin, AMC) is used.[15]

Reaction: The protease, substrate, and inhibitor are incubated together. Cleavage of the

substrate by the protease releases the fluorescent group, leading to an increase in

fluorescence.

Detection: The fluorescence is measured over time to determine the reaction rate.

Data Analysis: The inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive,

non-competitive) can be determined by analyzing the reaction rates at different substrate and

inhibitor concentrations.[16]

Synthesis of Fluorinated Amino Alcohols
A common and effective method for synthesizing α-trifluoromethyl-β-amino alcohols involves

the nucleophilic trifluoromethylation of α-amino aldehydes using the Ruppert-Prakash reagent

(TMSCF3).[17]

Experimental Protocol: Synthesis of β-Amino-α-
Trifluoromethyl Alcohols

Preparation of N-protected α-amino aldehyde: The starting material, an N-protected α-amino

aldehyde, is prepared from the corresponding amino acid.

Trifluoromethylation: The α-amino aldehyde is reacted with (trifluoromethyl)trimethylsilane

(TMS-CF3) in the presence of a catalyst, such as tetrabutylammonium fluoride (TBAF), in an

anhydrous ether solvent.[17]

Desilylation: The resulting trimethylsilyl ether intermediate is then desilylated, typically

through acidic hydrolysis, to yield the desired β-amino-α-trifluoromethyl alcohol.[17]
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Logical Relationship: Fluorination and Biological
Activity

Impact of Fluorine Substitution on Amino Alcohols
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Caption: Relationship between fluorination and enhanced biological properties.

Experimental Workflow: Synthesis of
Trifluoromethylated Amino Alcohols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b068890?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068890?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Synthesis of Trifluoromethylated Amino Alcohols

N-Protected
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Caption: Synthesis of trifluoromethylated amino alcohols workflow.
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Signaling Pathway: Enzyme Inhibition by Fluorinated
Amino Alcohols

Mechanism of Enzyme Inhibition
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Caption: Enzyme inhibition by fluorinated amino alcohols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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